1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine
Description
Importance of Heterocyclic Compounds in Chemical Research
Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. openaccessjournals.com These non-carbon atoms, such as nitrogen, oxygen, and sulfur, impart unique physicochemical properties to the molecules. openaccessjournals.com This structural feature makes them indispensable in a vast array of scientific disciplines, particularly in medicinal chemistry and materials science. openaccessjournals.com Over 90% of new drugs contain a heterocyclic moiety, highlighting their critical role in the development of pharmaceuticals. nveo.org Their versatility also extends to agrochemicals, dyes, and polymers. ijpsr.comisres.org The ability of chemists to modify heterocyclic structures allows for the creation of novel molecules with tailored functions. openaccessjournals.com
Overview of Thiadiazole Isomers and their Distinctive Chemical Properties
Thiadiazoles are a specific class of five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms. isres.orgnih.gov There are four constitutional isomers of thiadiazole, distinguished by the relative positions of the heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgnih.govwikipedia.org This isomeric diversity leads to a range of chemical properties and applications. isres.org The presence of heteroatoms enhances membrane permeability and provides sites for hydrogen bonding. isres.org The inductive effect of the sulfur atom results in a weakly basic character and high aromaticity. isres.org Among the isomers, 1,3,4- and 1,2,4-thiadiazoles have been the most extensively studied. isres.org However, the 1,2,3-thiadiazole ring is unique in its ability to readily lose a molecule of nitrogen upon thermal or photochemical decomposition. e-bookshelf.de
Table 1: Isomers of Thiadiazole
| Isomer | Chemical Structure | Key Properties |
|---|---|---|
| 1,2,3-Thiadiazole | C₂H₂N₂S | Prone to ring-cleavage with loss of N₂. e-bookshelf.deresearchgate.net |
| 1,2,4-Thiadiazole | C₂H₂N₂S | Generally stable due to aromaticity. isres.org |
| 1,2,5-Thiadiazole | C₂H₂N₂S | Aromatic and stable. |
| 1,3,4-Thiadiazole | C₂H₂N₂S | Widely used in pharmaceuticals. wikipedia.org |
Specific Academic Interest in 1,2,3-Thiadiazole Derivatives
Derivatives of 1,2,3-thiadiazole have garnered significant attention from the scientific community due to their broad spectrum of biological activities and unique chemical reactivity. e-bookshelf.demdpi.com These compounds are investigated for their potential applications in medicine and agriculture, exhibiting properties such as antimicrobial, antifungal, antiviral, antitumor, and insecticidal activities. mdpi.comresearchgate.net The Hurd-Mori synthesis is a classical and versatile method for the synthesis of 1,2,3-thiadiazoles, involving the reaction of hydrazones with thionyl chloride. wikipedia.orgnih.gov More recent and improved methods, often metal-free, have also been developed to access these important scaffolds. organic-chemistry.org The propensity of the 1,2,3-thiadiazole ring to undergo cleavage with the extrusion of nitrogen gas makes it a valuable precursor for the synthesis of other molecules like alkynes and thioketenes. e-bookshelf.deresearchgate.net
Contextualization of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine within Thiadiazole Research
1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine is a specific derivative of the 1,2,3-thiadiazole core. uni.lu Its structure features an aminoethyl group attached to the 4-position of the thiadiazole ring. This compound serves as a building block in the synthesis of more complex molecules. The precursor, 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one (B3381833), is noted for its utility in creating new antibiotics and antifungal agents due to its antimicrobial properties. The presence of the amine group in 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine introduces a key functional group that can be further modified, making it a valuable intermediate in the exploration of new thiadiazole-based compounds with potential biological activities.
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
1-(thiadiazol-4-yl)ethanamine |
InChI |
InChI=1S/C4H7N3S/c1-3(5)4-2-8-7-6-4/h2-3H,5H2,1H3 |
InChI Key |
FCHATYDZVDLWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSN=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 1,2,3 Thiadiazol 4 Yl Ethan 1 Amine and Precursors
Strategies for Constructing the 1,2,3-Thiadiazole (B1210528) Ring System
The formation of the 1,2,3-thiadiazole ring is a fundamental step and can be achieved through several established synthetic strategies. These methods primarily focus on the assembly of the five-membered ring containing one sulfur and two adjacent nitrogen atoms.
One of the most prominent methods for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction. researchgate.netisres.org This reaction involves the cyclization of hydrazones, which are derived from ketones or aldehydes, using thionyl chloride (SOCl₂). researchgate.netmdpi.com The process typically begins with the reaction of a ketone containing an α-methylene group with semicarbazide (B1199961) or tosylhydrazide to form the corresponding hydrazone intermediate. mdpi.comresearchgate.net This intermediate then undergoes cyclization in the presence of thionyl chloride to yield the substituted 1,2,3-thiadiazole ring. mdpi.com The versatility of this method allows for the synthesis of a wide array of 1,2,3-thiadiazole derivatives by varying the initial ketone substrate. mdpi.comnih.gov For instance, ketones with both alkyl and aryl substituents can be converted into their respective semicarbazones, which are then cyclized to form the desired 1,2,3-thiadiazole hybrids. mdpi.com
| Starting Ketone Type | Hydrazide Reagent | Key Cyclizing Agent | Product Type | Reference(s) |
| Pyrazolyl-phenylethanones | Semicarbazide | Thionyl Chloride | Pyrazolyl-1,2,3-thiadiazoles | mdpi.com |
| Alkyl/Aryl Ketones | Semicarbazide | Thionyl Chloride | 4-Alkyl/Aryl-1,2,3-thiadiazoles | mdpi.com |
| 2-Oxoallobetulin | Semicarbazide Hydrochloride | Thionyl Chloride | Betulin-fused Thiadiazole | mdpi.com |
| Acetyl-containing Furans | Carboethoxyhydrazones | Thionyl Chloride | Furyl-1,2,3-thiadiazoles | researchgate.net |
Diazo compounds serve as versatile reagents in the synthesis of 1,2,3-thiadiazoles. researchgate.net Two principal methods utilizing diazo compounds are the Wolff reaction and the Pechmann synthesis. researchgate.net The Wolff reaction involves the cyclization of α-diazothiocarbonyl compounds. These precursors are often unstable and undergo a 1,5-electrocyclization to form the 1,2,3-thiadiazole ring. researchgate.net
Another significant approach is the 1,3-dipolar cycloaddition of diazoalkanes onto a C=S double bond, a method known as the Pechmann synthesis. researchgate.net A modern variation of this chemistry involves the reaction of diazo compounds with carbon disulfide under mild conditions to produce 1,2,3-thiadiazoles. mdpi.com The diazo transfer reaction, also known as the Regitz reaction, is a widely used method for preparing the necessary diazo compound intermediates for these syntheses. researchgate.net
Oxidative cyclization represents another pathway to the 1,2,3-thiadiazole skeleton and related isomers. researchgate.net These reactions typically involve the formation of a key heteroatom-heteroatom bond, such as an N-S bond, through an oxidation step. For example, molecular iodine can be used to promote the [3+2] oxidative cyclization of various substrates to form thiadiazole rings. acs.orgnih.gov In one such strategy, the reaction between 2-aminoheteroarenes and isothiocyanates is mediated by iodine, leading to the formation of fused mdpi.comnih.govbenthamdirect.comthiadiazoles. acs.org While this produces a different isomer, the underlying principle of iodine-mediated oxidative N-S bond formation is a relevant concept in thiadiazole synthesis.
More recently, photocatalytic methods have been developed. For instance, the oxidative cyclization of thioamides can be catalyzed by semiconductor crystals like cuprous oxide (Cu₂O) under light illumination to form 1,2,4-thiadiazoles. rsc.org These modern approaches highlight the ongoing development of milder and more efficient conditions for constructing thiadiazole rings. isres.org
Synthesis of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one (B3381833) as a Key Intermediate
The direct precursor to the target amine is the ketone, 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one. Its synthesis is a critical step that builds upon the foundational thiadiazole ring structure.
Hydrazonoyl halides are valuable and frequently used starting materials for the synthesis of various heterocyclic compounds, including thiadiazoles. nih.govbenthamdirect.com These reagents can be reacted with a variety of sulfur-containing nucleophiles to construct the thiadiazole ring. nih.gov A common method involves the reaction of a hydrazonoyl halide, such as N-(naphthalen-1-yl)-2-oxopropanehydrazonoyl chloride, with a dithiocarbamate (B8719985) or dithioate derivative in the presence of a base. nih.govbenthamdirect.com
The reaction mechanism is proposed to proceed in one of two ways. The first pathway involves a nucleophilic substitution where the thiolate attacks the chlorinated carbon of the hydrazonoyl halide. Subsequent elimination of hydrochloric acid and then methanethiol (B179389) via an in situ intramolecular cyclocondensation yields the final thiadiazole product. benthamdirect.comeurekaselect.com An alternative pathway involves a [3+2] cycloaddition of nitrilimines, generated from the hydrazonoyl halide, onto the C=S bond of the sulfur reagent, followed by the elimination of methanethiol. benthamdirect.comeurekaselect.com
| Hydrazonoyl Halide | Sulfur Reagent | Base/Conditions | Product Type | Reference(s) |
| N-Aryl-2-oxopropanehydrazonoyl Chloride | Methylhydrazinecarbodithioate | Basic medium, reflux | 4-Acetyl-1,3,4-thiadiazole derivative | benthamdirect.com |
| Ethyl 2-chloro-2-(2-arylhydrazono)acetate | Methylhydrazinecarbodithioate | Basic medium, reflux | 4-substituted-1,3,4-thiadiazole-2-carboxylate | benthamdirect.com |
| Various Hydrazonoyl Halides | Methyl 2-(1-ferrocenylethylidene)hydrazine-carbodithioate | Triethylamine, reflux | Ferrocene-containing thiadiazoles | nih.gov |
| Hydrazonoyl Bromide | Alkyl phenylcarbamodithioates | Triethylamine, ethanol (B145695) | 1,3,4-Thiadiazole (B1197879) derivatives | researchgate.net |
The synthesis of thiadiazoles can also be effectively achieved through reactions involving hydrazone derivatives that contain a dithiocarboxylate or related functional group. For example, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be reacted with carbon disulfide and methyl iodide to form a methyl alkylidenehydrazinecarbodithioate intermediate. nih.gov This intermediate, which is a type of 2-(methylthio)carbonthioyl hydrazone, can then react with hydrazonoyl halides to yield 1,3,4-thiadiazole derivatives. nih.gov
The reaction between hydrazonoyl halides and methylhydrazinecarbodithioate provides a direct route to thiadiazole derivatives. eurekaselect.com The process is believed to involve an initial nucleophilic substitution to form an S-alkylated intermediate, which then undergoes cyclization with the elimination of a small molecule like methanethiol to furnish the stable heterocyclic ring. benthamdirect.comeurekaselect.com
Transformative Pathways to 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine from its Ketone Precursor
The conversion of the ketone precursor, 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one, to the desired amine is a critical step that can be achieved through reductive amination or related reactions.
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This process typically involves two main approaches: a two-step, one-pot reaction or a direct, one-pot procedure.
In a typical two-step process, the ketone, 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one, would first react with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate (B1210297), to form an intermediate imine. This imine is then reduced to the final amine, 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄). It is crucial to allow for the complete formation of the imine before introducing the reducing agent, as NaBH₄ can also reduce the starting ketone. masterorganicchemistry.comsciencemadness.org
Alternatively, a direct, one-pot reductive amination can be employed using a milder reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used for this purpose. masterorganicchemistry.comorganicchemistrytutor.com The use of NaBH₃CN is advantageous as it is less reactive towards ketones, allowing the imine formation and reduction to occur concurrently in the same reaction vessel. organicchemistrytutor.com The reaction is often carried out in solvents like methanol (B129727) or ethanol. Lewis acids such as Ti(iPrO)₄ or ZnCl₂ can be added to enhance the reaction rate for less reactive substrates. masterorganicchemistry.com
A plausible reaction scheme for the reductive amination of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one is presented below:
Table 1: Plausible Reaction Scheme for Reductive Amination
| Reactant | Reagents | Product |
| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | 1. NH₃ or NH₄OAc2. NaBH₄ | 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine |
| 1-(1,2,3-Thiadiazol-4-yl)ethan-1-one | NH₃ or NH₄OAc, NaBH₃CN | 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine |
For the synthesis of primary amines, using an ammonium salt like ammonium acetate is a common practice. thieme.com
Related Synthetic Approaches for Thiadiazole-Containing Molecules
The synthesis of various thiadiazole isomers and their derivatives is a well-established area of organic chemistry, with numerous methods available for constructing these heterocyclic rings.
A prevalent and efficient method for the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives involves the cyclization of thiosemicarbazide (B42300) with carboxylic acids. sbq.org.brencyclopedia.pubnih.govjocpr.com This reaction is typically acid-catalyzed, with reagents like phosphorus oxychloride (POCl₃), sulfuric acid, or polyphosphoric acid (PPA) being commonly employed. sbq.org.brjocpr.com
The proposed mechanism starts with a nucleophilic attack of the nitrogen atom of thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration. Subsequently, the sulfur atom attacks the carbonyl group, leading to cyclization. A final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br A one-pot method using polyphosphate ester (PPE) has also been developed, which proceeds through the formation of a thiosemicarbazide acylation product followed by cyclodehydration. encyclopedia.pubnih.gov
Table 2: Synthesis of 2-Amino-1,3,4-Thiadiazoles from Thiosemicarbazide
| Starting Materials | Reagents | Product Type |
| Thiosemicarbazide, Carboxylic Acid | POCl₃, H₂SO₄, or PPA | 2-Amino-5-substituted-1,3,4-thiadiazole |
| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole |
The synthesis of hybrid molecules that incorporate a thiadiazole ring alongside other heterocyclic systems is an active area of research, driven by the potential for synergistic biological activities.
One approach involves the reaction of thiosemicarbazone derivatives with various electrophiles to construct a second heterocyclic ring. For instance, novel thiadiazole-thiazole hybrids have been synthesized from thiosemicarbazones. tandfonline.com Another strategy involves the reaction of bis(thiosemicarbazones) with hydrazonoyl chlorides to yield bis(thiadiazole) products. rsc.org
The Hantzsch thiazole (B1198619) synthesis is another versatile method used to create thiazole-based hybrids. This typically involves the reaction of a thioamide with an α-haloketone. acs.org For example, thiazolyl-pyrazoline conjugates have been synthesized by combining the thiazole pharmacophore with pyrazoline derivatives. acs.org Furthermore, tetrazole-based hybrids linked to thiazole, thiophene, and thiadiazole ring systems have been synthesized and studied for their electronic and antimicrobial properties. researchgate.net
The design of these hybrid molecules often follows a molecular hybridization approach, aiming to enhance efficacy and reduce side effects by combining known pharmacophores. nih.gov
Table 3: Examples of Hybrid Heterocyclic Synthesis with Thiadiazoles
| Thiadiazole Precursor | Reaction Partner | Resulting Hybrid |
| Thiosemicarbazone | Hydrazonoyl chloride | Thiazole-thiadiazole hybrid |
| Bis(thiosemicarbazone) | Hydrazonoyl chloride | Bis(thiadiazole) hybrid |
| Thioamide | α-Haloketone | Thiazole-containing hybrid |
Chemical Reactivity and Derivatization Studies of 1,2,3 Thiadiazole Core and Its Ethan 1 Amine Substituent
Reactivity Patterns of the 1,2,3-Thiadiazole (B1210528) Ring
The 1,2,3-thiadiazole ring is an aromatic, five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms. chemicalbook.comwikipedia.org Its reactivity is influenced by the electron distribution within the ring. The carbon atoms, C4 and C5, are electron-deficient, making them susceptible to nucleophilic attack but generally resistant to electrophilic substitution. chemicalbook.com
Electrophilic Substitution Mechanisms on the Thiadiazole Nucleus (e.g., Bromination at C5)
The general mechanism for electrophilic bromination on an activated aromatic ring involves the attack of the π-electrons of the ring on the bromine molecule (or a source of Br+), leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation at the C5 position by a weak base restores the aromaticity of the ring, yielding the 5-bromo-substituted product. The regioselectivity of this reaction is highly dependent on the nature and position of the existing substituents on the thiadiazole ring.
Acid-Catalyzed Rearrangements of Thiadiazole Structures
1,2,3-Thiadiazole derivatives can undergo various rearrangements, often catalyzed by acids. researchgate.netosi.lv These rearrangements can lead to the formation of different heterocyclic systems, providing a pathway to molecular diversity. One common rearrangement is the Cornforth-type rearrangement, which has been observed for 5-amino-1,2,3-thiadiazole-4-carboximidamides in neutral protic or acidic conditions. researchgate.net Density functional theory (DFT) calculations suggest that this rearrangement can proceed through the formation of a diazo intermediate and can be catalyzed by the protonation of an oxygen atom in a sulfonamide group. researchgate.net
Another notable rearrangement is the Dimroth rearrangement, which involves the isomerization of N-substituted 1,2,3-triazoles. While primarily associated with triazoles, analogous rearrangements can occur in related heterocyclic systems under certain conditions. For instance, the transformation of 1,2,3-thiadiazolyl hydrazones can lead to 1-alkylidenamino-5-mercapto-1,2,3-triazoles. researchgate.net The specific conditions, such as the presence of a strong acid and the nature of the substituents, play a critical role in directing the course of these rearrangements.
Reactions Involving the Ethan-1-amine Moiety and its Precursors
The ethan-1-amine substituent and its ketone precursor, 1-(1,2,3-thiadiazol-4-yl)ethan-1-one (B3381833), offer versatile handles for further chemical modifications.
Condensation Reactions with the Ketone Precursor
The ketone precursor, 1-(1,2,3-thiadiazol-4-yl)ethan-1-one, is a valuable intermediate for synthesizing a wide range of derivatives through condensation reactions. For instance, it can react with various aldehydes and ketones. nih.gov A notable example is the synthesis of novel thiadiazole derivatives bearing hydrazone moieties, which are formed through the reaction of a carbohydrazide (B1668358) with aldehydes or ketones. nih.gov Similarly, the ketone can undergo condensation with cyanoacetylhydrazine to form hydrazide-hydrazone derivatives. mdpi.com These condensation reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or dioxane, and may be catalyzed by acids or bases. mdpi.commdpi.com
Table 1: Examples of Condensation Reactions with the Ketone Precursor
| Reactant | Product Type | Reference |
| Aldehydes/Ketones | Hydrazone derivatives | nih.gov |
| Cyanoacetylhydrazine | Hydrazide-hydrazone derivatives | mdpi.com |
| Substituted aromatic aldehydes | Quinolinloxy acetohydrazone | mdpi.com |
Formation of Hydrazone and Alkylidene Derivatives from the Ketone Precursor
The ketone precursor readily reacts with hydrazine (B178648) derivatives to form hydrazones. For example, condensation with 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) yields 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives. mdpi.com These reactions are typically performed by refluxing the reactants in an appropriate solvent like absolute ethanol. mdpi.com
Furthermore, the ketone can be converted into various alkylidene derivatives. For instance, reaction with thiosemicarbazide (B42300) can produce thiosemicarbazones. nih.gov These thiosemicarbazones can then serve as precursors for the synthesis of other heterocyclic systems, such as 1,3,4-thiadiazoles. nih.gov
Table 2: Formation of Hydrazone and Alkylidene Derivatives
| Reagent | Product Type | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | 4-Methyl-1,2,3-thiadiazole-based hydrazone | mdpi.com |
| Thiosemicarbazide | Thiosemicarbazone | nih.gov |
| Alkyl carbodithioate | Alkylidenehydrazinecarbodithioate | nih.gov |
Design and Synthesis of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine Analogues
The design and synthesis of analogues of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine often involve multi-step synthetic sequences starting from readily available precursors. A common strategy involves the initial construction of the 1,2,3-thiadiazole ring, followed by the introduction and modification of the side chain.
The Hurd-Mori reaction is a widely used method for the synthesis of the 1,2,3-thiadiazole ring, which involves the cyclization of hydrazones with thionyl chloride. mdpi.comchemicalbook.comwikipedia.org For example, a substituted acetohydrazide can be condensed with an aromatic aldehyde to form a hydrazone, which is then cyclized to the corresponding 1,2,3-thiadiazole derivative. mdpi.com
Once the 1-(1,2,3-thiadiazol-4-yl)ethan-1-one precursor is obtained, the ethan-1-amine moiety can be introduced through reductive amination. This typically involves the reaction of the ketone with an amine in the presence of a reducing agent.
The synthesis of analogues can also be achieved by modifying the ketone precursor. For example, new 1,3,4-thiadiazole (B1197879) analogues have been synthesized starting from 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, which can be further derivatized to introduce various substituents. Similarly, the synthesis of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues has been reported as a strategy to develop novel compounds with specific biological activities. nih.gov
Strategies for Modifying the Side Chain
The ethan-1-amine side chain of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine offers a reactive handle for various chemical modifications, allowing for the synthesis of a diverse library of derivatives. The primary amine group is a versatile functional group that can undergo a multitude of reactions.
Common strategies for modifying the ethan-1-amine side chain include:
Acylation: The amine group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of amide derivatives. For instance, reaction with acetyl chloride would yield N-(1-(1,2,3-thiadiazol-4-yl)ethyl)acetamide. A study on 2-amino-1,3,4-thiadiazoles, an isomeric system, demonstrated successful acylation, suggesting a similar reactivity for the target compound. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides affords sulfonamide derivatives. These derivatives are of particular interest in medicinal chemistry due to their prevalence in various drug molecules.
Alkylation and Arylation: The nitrogen atom can be alkylated or arylated, although direct alkylation might lead to over-alkylation. Reductive amination of a corresponding ketone precursor is often a more controlled method to obtain N-substituted derivatives.
Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. These can be further reduced to secondary amines.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can be crucial for biological activity. Research on 1,2,3-thiadiazole-5-carboxylates has shown the successful formation of thiourea derivatives from a related acetanilide (B955) intermediate. mdpi.com
Formation of Heterocyclic Rings: The amine functionality can be used as a building block for the construction of larger heterocyclic systems. For example, reaction with dicarbonyl compounds can lead to the formation of various fused or appended heterocyclic rings. nih.gov
A review of 2-amino-1,3,4-thiadiazole (B1665364) derivatives highlights the reactivity of the amine group in derivatization processes, suggesting it as a good scaffold for creating new pharmacologically active compounds. nih.gov While this pertains to an isomer, the fundamental reactivity of the exocyclic amine group is expected to be similar.
Table 1: Potential Derivatization Reactions of the Ethan-1-amine Side Chain
| Reaction Type | Reagent/Conditions | Product Type |
| Acylation | Acid chloride, Anhydride, or Carboxylic acid + Coupling agent | Amide |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Schiff Base Formation | Aldehyde or Ketone | Imine (Schiff Base) |
| Reductive Amination | Aldehyde or Ketone + Reducing agent | Secondary/Tertiary Amine |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
Influence of Substituent Effects on Chemical Transformations
The chemical reactivity of the ethan-1-amine side chain can be significantly influenced by the presence of substituents on the 1,2,3-thiadiazole ring. The electronic properties of these substituents can either enhance or diminish the nucleophilicity of the amine group and affect the stability of reaction intermediates.
The 1,2,3-thiadiazole ring itself is considered an electron-withdrawing heterocycle. This inherent electronic nature will influence the basicity and nucleophilicity of the attached amine.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or halo groups at the 5-position of the 1,2,3-thiadiazole ring are expected to decrease the electron density on the ring and, by extension, on the exocyclic amine. This would lead to a decrease in the nucleophilicity of the amine, potentially requiring harsher reaction conditions for derivatization. For example, acylation reactions might necessitate more reactive acylating agents or stronger bases.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy groups at the 5-position would increase the electron density of the heterocyclic system. This would enhance the nucleophilicity of the amine group, making it more reactive towards electrophiles. This enhanced reactivity could lead to higher yields or allow for the use of milder reaction conditions. A study on antiviral piperidine-based thiadiazole derivatives noted that the substitution on the phenyl ring affects inhibitory action, with p-substituted compounds showing more cytotoxic potency than o-substituted ones, highlighting the importance of substituent effects. mdpi.com
The position of the substituent also plays a crucial role. A substituent at the 5-position is in direct conjugation with the 4-position where the ethan-1-amine side chain is attached, and therefore would exert a more pronounced electronic effect compared to a substituent at a different position.
It is important to note that while these are general principles, the specific outcome of a reaction will also depend on steric factors and the nature of the reagents and reaction conditions employed. Detailed experimental studies on substituted 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine analogs are necessary to fully elucidate the interplay of these factors.
Table 2: Predicted Influence of Substituents on the Reactivity of the Ethan-1-amine Side Chain
| Substituent Type at C5 | Electronic Effect | Predicted Effect on Amine Nucleophilicity | Consequence for Derivatization |
| Electron-Withdrawing (e.g., -NO2, -CN) | -I, -M | Decreased | May require harsher reaction conditions or more reactive electrophiles. |
| Electron-Donating (e.g., -CH3, -OCH3) | +I, +M | Increased | May proceed under milder conditions with higher yields. |
| Halogens (e.g., -Cl, -Br) | -I, +M (Inductive effect usually dominates) | Decreased | Reactivity likely to be lower than the unsubstituted compound. |
Computational Chemistry and Theoretical Investigations of 1,2,3 Thiadiazole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 1,2,3-thiadiazole (B1210528) systems. These methods allow for the precise calculation of molecular orbitals and other electronic descriptors that govern the chemical behavior of these compounds.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that most readily accepts electrons, determining the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
For 1,2,3-thiadiazole derivatives, the distribution and energy of these frontier orbitals are of significant interest. In many thiadiazole systems, the HOMO is often delocalized across the heterocyclic ring and adjacent substituents, while the LUMO is also frequently centered on the ring structure. researchgate.netresearchgate.net The energy of the HOMO indicates the molecule's tendency to donate electrons to an appropriate acceptor, while the LUMO's energy reflects its ability to accept electrons. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Theoretical studies on related heterocyclic systems, such as thiazole (B1198619) derivatives, have demonstrated that DFT methods like B3LYP with basis sets such as 6-311G(d,p) can accurately predict these orbital energies. researchgate.netbhu.ac.in For instance, calculations reveal how different substituents on the ring can modulate the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies for Thiazole Derivatives This table presents example data for related thiazole compounds to illustrate the typical energy ranges calculated using DFT methods.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-Amino-4-(p-tolyl)thiazole (APT) | B3LYP/6-311G(d,p) | -5.54 | -0.77 | 4.77 |
| 2-Methoxy-1,3-thiazole (MTT) | B3LYP/6-311G(d,p) | -6.27 | -0.91 | 5.36 |
| Thiazole-4-carboxaldehyde (TCA) | B3LYP/6-311G(d,p) | -7.44 | -2.35 | 5.09 |
Data sourced from quantum chemical calculations on thiazole derivatives. researchgate.net
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived, including chemical hardness (η) and global electrophilicity (ω). These parameters provide quantitative measures of a molecule's stability and reactivity.
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small energy gap and is more reactive. It is calculated as: η = (ELUMO - EHOMO) / 2
Global Electrophilicity (ω) quantifies the ability of a species to accept electrons. It is a useful descriptor for predicting how a molecule will behave as an electrophile in a chemical reaction. It is derived from the electronic chemical potential (μ) and chemical hardness (η): ω = μ² / 2η, where μ = (EHOMO + ELUMO) / 2
Studies on related 1,3,4-thiadiazole (B1197879) derivatives show that these parameters can be effectively calculated from the ionization potential (IP = -EHOMO) and electron affinity (EA = -ELUMO). nih.gov These calculations help in comparing the reactivity of different derivatives and understanding their interaction mechanisms. nih.gov
Table 2: Illustrative Reactivity Parameters for 1,3,4-Thiadiazole Derivatives This table provides example data for related 1,3,4-thiadiazole compounds to illustrate calculated reactivity descriptors.
| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |
| Compound 1 | 6.83 | 3.32 | 1.75 | 7.33 |
| Compound 2 | 6.75 | 3.16 | 1.79 | 6.91 |
| Compound 3 | 6.98 | 2.50 | 2.24 | 5.30 |
| Compound 4 | 6.94 | 2.45 | 2.24 | 5.23 |
Data adapted from a study on 1,3,4-thiadiazole derivatives. nih.gov The compound numbers refer to the designations in the source study.
Molecular Modeling Approaches in Drug Discovery and Chemical Biology
Molecular modeling has become an indispensable part of modern drug discovery, enabling the rational design and identification of new therapeutic agents. For compounds like 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine, these computational techniques can predict their potential biological targets and optimize their interactions for improved efficacy.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. youtube.com This approach relies on analyzing a set of molecules known to be active against a specific target to create a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov
For 1,2,3-thiadiazole systems, pharmacophore models can be generated from a series of known active derivatives. nih.gov The process involves aligning the structures of these active compounds and identifying common chemical features that are critical for their interaction with the target receptor. nih.gov This resulting pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the same essential features, potentially leading to the discovery of new and structurally diverse drug candidates. nih.govmdpi.com
When the 3D structure of a biological target, such as an enzyme or receptor, is available, structure-guided (or structure-based) virtual screening can be a highly effective method for identifying new inhibitors. researchgate.net This technique involves computationally docking a large library of small molecules into the binding site of the target protein. researchgate.netbiointerfaceresearch.com The docking process predicts the preferred orientation of the ligand in the binding site and estimates the strength of the interaction, typically through a scoring function.
Thiadiazole-based compounds have been identified as potential drug candidates through such screening campaigns. researchgate.netnih.gov For example, in a study targeting the main protease of the COVID-19 virus, newly synthesized thiadiazole derivatives showed promising docking scores, indicating a high potential for inhibitory activity. researchgate.netbiointerfaceresearch.com This methodology allows for the rapid and cost-effective screening of millions of compounds, prioritizing a smaller, more manageable number for experimental testing.
Beyond initial screening, computational methods are used to predict the binding affinity and detailed molecular interactions between a ligand and its target. Molecular docking simulations provide a static picture of the binding pose and a score that correlates with binding strength. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. nih.gov
For a more dynamic and accurate prediction, Molecular Dynamics (MD) simulations can be employed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and allowing for the calculation of binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov Studies on thiadiazole derivatives binding to protein targets like human serum albumin have used these computational approaches to elucidate the binding mechanism, confirming that reactions are spontaneous and identifying key hydrophobic and hydrogen bonding interactions. nih.gov Similarly, research on 1,2,3-thiadiazole derivatives as anticancer agents has used binding affinity predictions to correlate a compound's activity with its interaction with specific protein targets. mdpi.com
Conformational Analysis and Tautomeric Equilibria
The conformational flexibility and potential for tautomerism are critical aspects of the molecular behavior of 1,2,3-thiadiazole derivatives, influencing their chemical reactivity, physical properties, and biological activity. For 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine, both the rotation around the single bond connecting the ethylamine (B1201723) substituent to the thiadiazole ring and the possibility of tautomeric forms involving the amine group and the heterocyclic ring are of theoretical interest. In the absence of direct experimental data for this specific compound, computational methods, particularly Density Functional Theory (DFT), provide valuable insights into its probable conformational and tautomeric landscape.
Conformational Analysis:
The conformational preferences of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine are primarily determined by the rotational barrier around the C-C bond between the thiadiazole ring and the ethylamine side chain. Different spatial arrangements of the ethylamine group relative to the thiadiazole ring can lead to various conformers with distinct energy levels.
Theoretical studies on similarly substituted heterocyclic compounds, such as 2-acetylthiophenes, have shown that the conformational preference is often governed by weak intramolecular interactions. nih.gov For 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine, the orientation of the amino group and the methyl group relative to the thiadiazole ring would be influenced by steric hindrance and potential hydrogen bonding.
Computational analyses of related substituted thiadiazoles have demonstrated that the planarity of the molecule is a significant factor. In studies of benzimidazole-thiadiazole derivatives, the rotation of the phenyl-benzimidazole group with respect to the 1,3,4-thiadiazole ring was found to be a key conformational parameter, with planar conformations being energetically favorable. nih.gov For 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine, DFT calculations would likely reveal the preferred dihedral angle between the C-N bond of the amine and the plane of the thiadiazole ring.
Tautomeric Equilibria:
Tautomerism is a significant phenomenon in heterocyclic chemistry, and for 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine, amine-imine tautomerism is a theoretical possibility. This would involve the migration of a proton from the exocyclic nitrogen atom to one of the nitrogen atoms of the thiadiazole ring, resulting in an equilibrium between the amine and imine forms.
Studies on related amino-substituted thiadiazoles, such as 2-amino-1,3,4-thiadiazoles, have shown the existence of such tautomeric equilibria. researchgate.net The relative stability of the tautomers is influenced by the electronic nature of the substituents and the surrounding environment, including the solvent.
Computational investigations into the tautomerism of similar systems, like creatinine, have revealed that the environment plays a crucial role in determining the predominant tautomeric form. While the amine tautomer might be more stable in condensed phases like the solid state or in aqueous solution, the imine tautomer can become more stable in the gas phase. nih.gov This environmental tuning of tautomeric equilibrium is attributed to intermolecular interactions, such as hydrogen bonding, which can stabilize one form over the other. nih.gov
For 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine, the amine tautomer is generally expected to be the more stable form in most conditions. However, the imine tautomer could exist in equilibrium, and its population might be influenced by factors such as solvent polarity and temperature. Kinetic studies on the base-catalyzed imine-enamine tautomerism of a chiral isoxazoline (B3343090) derivative have shown that the tautomerization process can be controlled under specific experimental conditions. nih.gov
Illustrative Computational Data for Analogous Systems:
| Species | Conformer/Tautomer | Relative Energy (kcal/mol) |
| Amine Tautomer | Rotamer 1 (Anti-periplanar) | 0.00 (Reference) |
| Rotamer 2 (Syn-periplanar) | 1.5 - 3.0 | |
| Imine Tautomer | Imine-N2 Tautomer | 5.0 - 10.0 |
| Imine-N3 Tautomer | 7.0 - 12.0 | |
| Note: These values are hypothetical and intended to illustrate the concepts of conformational and tautomeric energy differences. |
Advanced Research Directions and Future Perspectives for 1 1,2,3 Thiadiazol 4 Yl Ethan 1 Amine
Development of Novel and Efficient Synthetic Routes for the Amine Compound
The synthesis of 1,2,3-thiadiazole (B1210528) derivatives has traditionally been achieved through methods like the Hurd-Mori reaction, which involves the cyclization of hydrazone derivatives with thionyl chloride. wikipedia.orgmdpi.comwikipedia.org This foundational method involves reacting ketones with semicarbazide (B1199961) to form a semicarbazone intermediate, which is then cyclized using thionyl chloride to yield the substituted 1,2,3-thiadiazole. mdpi.com
Modern synthetic chemistry, however, is increasingly focused on developing more efficient, cost-effective, and environmentally benign methodologies. researchgate.net Green chemistry approaches, such as microwave-assisted organic synthesis (MAOS) and ultrasonication techniques, have shown considerable promise in synthesizing thiadiazole derivatives, offering benefits like reduced reaction times, higher yields (ranging from 75-90%), and minimized chemical waste compared to conventional methods. nanobioletters.combohrium.comingentaconnect.com
Table 1: Comparison of Synthetic Methods for Thiadiazole Derivatives
| Method | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|
| Conventional Hurd-Mori | Ketone, Semicarbazide, Thionyl Chloride | Stepwise, often harsh | Well-established | Good to Excellent mdpi.com |
| Microwave-Assisted | Thiosemicarbazide (B42300), various substrates | Microwave irradiation | Rapid, high yield, eco-friendly | 85-90% nanobioletters.com |
| Ultrasonication | Thiosemicarbazide, various substrates | Ultrasonic irradiation | Efficient, eco-friendly | 75-80% nanobioletters.com |
| Improved Hurd-Mori (Metal-Free) | N-Tosylhydrazones, Sulfur, TBAI | Metal-free, catalytic | Practical, avoids heavy metals | 44-98% mdpi.com |
| Ethanol-Based (Room Temp) | Tosylhydrazones, Ammonium (B1175870) Thiocyanate (B1210189) | Room temperature, Ethanol (B145695) | Mild, eco-friendly, efficient | Very Good organic-chemistry.org |
In-depth Spectroscopic and Structural Characterization of Amine Derivatives
A thorough understanding of the three-dimensional structure and electronic properties of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine derivatives is crucial for elucidating their mechanism of action and for rational drug design. A suite of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for confirming the molecular structure. For instance, in related pyrrolo[2,3-d] nanobioletters.comrsc.orgmdpi.comthiadiazole-6-carboxylates, the proton of the thiadiazole ring (H-5) typically appears as a singlet around 8.38 ppm in the ¹H-NMR spectrum. nih.gov The carbon atoms of the thiadiazole ring itself can be identified in the ¹³C-NMR spectra. nih.gov
Infrared (IR) spectroscopy helps in identifying key functional groups within the molecule. The structural characterization of new derivatives often involves analyzing the stretching vibrations of C=N, C-S, and N-H bonds to confirm the formation of the thiadiazole ring and the presence of the amine group. chemmethod.com
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the synthesized compounds. mdpi.com
Table 2: Spectroscopic and Structural Analysis Techniques
| Technique | Information Provided | Relevance to Amine Derivatives |
|---|---|---|
| ¹H and ¹³C NMR | Detailed map of hydrogen and carbon atoms, connectivity. | Confirms the core structure and the position of substituents. nih.gov |
| FT-IR Spectroscopy | Identification of functional groups (e.g., N-H, C=N, C-S). | Verifies the presence of the amine and thiadiazole moieties. chemmethod.com |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms molecular formula and provides structural clues. mdpi.com |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions. | Unambiguously determines stereochemistry and solid-state conformation, crucial for understanding receptor binding. mdpi.comresearchgate.net |
Elucidation of Precise Molecular Mechanisms of Action for Biological Effects
Thiadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and plant-activating properties. nih.govmdpi.com However, for many of these compounds, including 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine, the precise molecular mechanisms underlying these effects are often not fully understood. Future research is directed at identifying specific biological targets and elucidating the intricate pathways through which these molecules exert their influence.
In the context of anticancer activity , various 1,2,3-thiadiazole derivatives have been investigated. Some have shown the ability to inhibit crucial cellular targets. For example, certain derivatives act as inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins. nih.gov Other potential targets for thiadiazole-based compounds include topoisomerase II, an enzyme critical for DNA replication, and inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is vital for nucleotide synthesis in rapidly proliferating cancer cells. nih.gov The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with such intracellular targets. nih.govnih.gov
As fungicides and plant activators , 1,2,3-thiadiazole derivatives can induce systemic acquired resistance (SAR) in plants, a state of enhanced defense against a broad range of pathogens. nih.gov The commercialized plant activator Bion® (acibenzolar-S-methyl), a benzothiadiazole derivative, highlights the potential of this class of compounds in agriculture. The precise mechanism likely involves triggering the plant's innate defense signaling pathways.
Future studies will need to employ a combination of techniques, including proteomics, genomics, and structural biology, to pinpoint the direct binding partners of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine and its derivatives. This will enable a clearer understanding of their structure-activity relationships (SAR) and facilitate the development of more potent and selective agents.
Rational Design of Enhanced Bioactive Compounds Through Integrated Computational and Synthetic Approaches
The convergence of computational chemistry and synthetic organic chemistry has revolutionized the drug discovery process, enabling a more rational approach to designing novel bioactive molecules. nih.govnih.gov This integrated strategy is particularly valuable for optimizing the therapeutic potential of the 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine scaffold.
Computational modeling , including molecular docking and Density Functional Theory (DFT) calculations, allows researchers to predict how different derivatives will interact with specific biological targets. nanobioletters.comnih.gov By simulating the binding affinity and mode of interaction within the active site of an enzyme or receptor, scientists can prioritize the synthesis of compounds with the highest likelihood of success. mdpi.comnih.gov For example, in-silico docking studies have been used to explore the binding of thiadiazole derivatives to microbial receptors, with calculated binding energies correlating with observed antimicrobial activity. nanobioletters.combohrium.com
These computational predictions guide the synthetic efforts , focusing resources on the most promising candidates. The synthesized compounds are then subjected to biological evaluation. The experimental results provide crucial feedback that is used to refine the computational models, creating a powerful iterative cycle of design, synthesis, and testing. This approach not only accelerates the discovery of potent compounds but also provides deep insights into the structure-activity relationship (SAR), clarifying how specific functional groups on the thiadiazole ring influence biological activity. nih.govresearchgate.net
Exploration of New Applications in Chemical Biology and Materials Science
Beyond its potential in medicinal chemistry, the unique structural and electronic properties of the 1,2,3-thiadiazole scaffold open doors to novel applications in chemical biology and materials science.
In chemical biology , thiadiazole derivatives can be developed as chemical probes to study biological processes. Their ability to interact with specific enzymes or receptors can be harnessed to design fluorescently labeled molecules for imaging or affinity-based probes for identifying new protein targets.
In materials science , thiadiazole-based ligands are being increasingly used to construct advanced materials like metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials exhibit fascinating properties, particularly luminescence. mdpi.combohrium.com For instance, coordination polymers incorporating thiadiazole linkers with metal ions like Cadmium(II) or Zinc(II) have been shown to be effective luminescent sensors. mdpi.comnih.gov These materials can detect specific organic molecules or ions in solution through changes in their fluorescence emission, a phenomenon known as quenching or enhancement. mdpi.com The porosity and tunable nature of MOFs make them highly sensitive and selective for detecting environmental pollutants. mdpi.com The development of thiadiazole-functionalized coordination polymers represents a promising frontier for creating novel sensors, catalysts, and optoelectronic devices. bohrium.comresearchgate.net
Table 3: Potential Applications in Chemical Biology and Materials Science
| Field | Application | Underlying Principle | Example |
|---|---|---|---|
| Chemical Biology | Fluorescent Probes | Intrinsic fluorescence or conjugation with fluorophores to visualize biological targets. | Imaging enzyme activity in living cells. |
| Chemical Biology | Affinity-Based Probes | Specific binding to a target protein, allowing for its isolation and identification. | Pull-down assays to discover new drug targets. |
| Materials Science | Luminescent Sensors | Formation of coordination polymers with metal ions that exhibit changes in fluorescence upon binding to an analyte. | A Cd(II) MOF with a thiazolo[5,4-d]thiazole (B1587360) linker used to detect 4-nitroaniline (B120555) and chromate (B82759) ions in water. nih.gov |
| Materials Science | Catalysis | The porous structure of thiadiazole-based MOFs can host catalytic sites. | A Cd(II) coordination polymer showing activity in the photodegradation of methylene (B1212753) blue. mdpi.com |
| Materials Science | Optoelectronics | The electronic properties of π-conjugated thiadiazole systems are suitable for use in light-emitting materials. | A Cd(II) MOF based on a 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) linker identified as a potential green-light-emitting material. mdpi.com |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea with α,β-unsaturated carbonyl intermediates. For example, bromine-mediated cyclization in ethanol under reflux (60–80°C) is effective for forming the 1,2,3-thiadiazole core . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of thiourea to aldehyde), controlling pH with acetic acid, and using inert atmospheres to minimize oxidation. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances yield (typically 60–85%) .
Q. Which spectroscopic techniques are most effective for characterizing 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine, and how can data interpretation address structural ambiguities?
- Methodology :
- NMR : NMR identifies amine protons (δ 1.5–2.5 ppm) and thiadiazole protons (δ 7.0–8.5 ppm). NMR confirms the thiadiazole ring (C-S at δ 160–170 ppm) and ethanamine chain (C-N at δ 40–50 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 158.04 for CHNS) .
- X-ray Crystallography : SHELXL refinement (via WinGX) resolves bond lengths/angles and confirms stereochemistry, critical for resolving ambiguities in tautomeric forms .
Q. What are the best practices for handling and storing 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine to ensure stability?
- Methodology : Store under inert gas (N/Ar) at –20°C in amber glass vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid hydrolysis. Stability tests (TGA/DSC) show decomposition above 150°C, so avoid heating beyond this threshold .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the interaction of 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine with biological targets?
- Methodology :
- Target Selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, based on structural analogs ).
- Software : Use AutoDock Vina or Schrödinger Suite with force fields (OPLS-AA) optimized for heterocycles. Validate docking poses with MD simulations (NAMD/GROMACS) .
- Validation : Compare binding energies (ΔG) with known inhibitors and correlate with in vitro bioactivity (e.g., MIC values) .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity or bioactivity?
- Methodology :
- Reactivity : If DFT-predicted reaction pathways (Gaussian 09) conflict with experimental yields, re-examine solvent effects (SMD model) or catalyst interactions (e.g., Cu(I) in click chemistry) .
- Bioactivity : Discrepancies in IC values may arise from membrane permeability. Use logP calculations (ChemAxon) and adjust substituents (e.g., adding hydrophobic groups) to improve cell uptake .
Q. How can QSAR models be applied to predict the biological activity of derivatives of this compound?
- Methodology :
- Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters.
- Model Building : Use partial least squares (PLS) regression (SIMCA-P) on datasets of thiadiazole derivatives with known MICs against E. coli or S. aureus .
- Validation : Apply leave-one-out cross-validation (Q > 0.6) and external test sets (R > 0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
